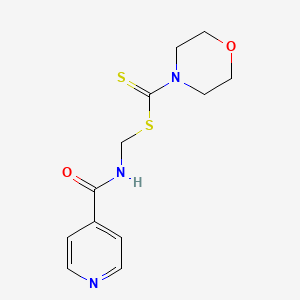![molecular formula C10H18BrNO B13963164 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azaspiro ring system followed by the introduction of the bromomethyl group and the ethanol moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The azaspiro ring system may also play a role in modulating the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-6-azaspiro[3.4]octane: Lacks the ethanol moiety, resulting in different chemical properties and reactivity.
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical properties and potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of 2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H18BrNO |
|---|---|
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H18BrNO/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8H2 |
Clave InChI |
NAMZTPOCOKFBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CBr)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

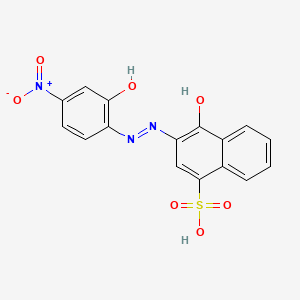
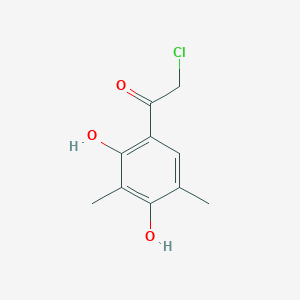
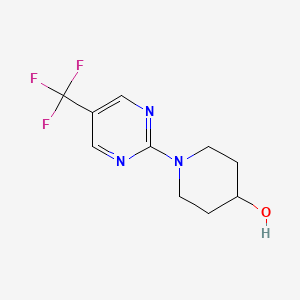
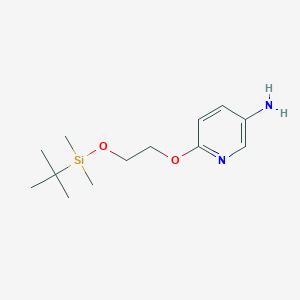
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
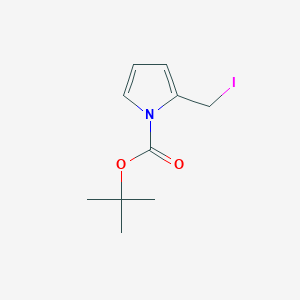

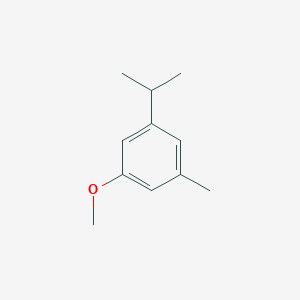

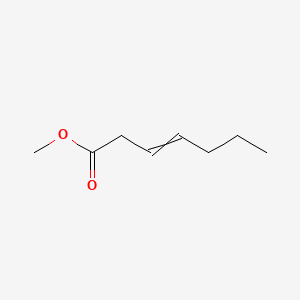
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
